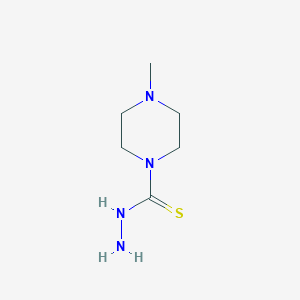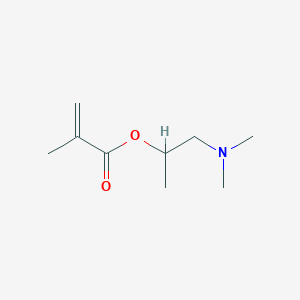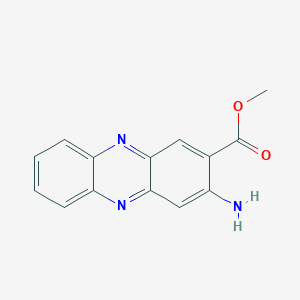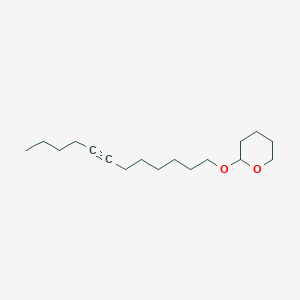
1-(2-Bromoethyl)-3-nitrobenzene
Übersicht
Beschreibung
1-(2-Bromoethyl)-3-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Applications : Du and Peters (2010) studied the electrochemical reductions of 1-(2-Bromoethyl)-3-nitrobenzene, exploring its potential in synthesizing 1-nitro-2-vinylbenzene and 1H-Indole via carbon cathodes in dimethylformamide (Du & Peters, 2010).
Chemical Synthesis : Zhai Guang-xin (2006) reported on the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene from 4-nitrophenol and 1,2-dibromoethane, indicating its role as an intermediate in producing dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).
Reaction Mechanism Studies : Research by Alunni et al. (2006) involved studying the OH−-induced β-elimination reactions with this compound, providing insights into reactivity and mechanism in different solvent mixtures (Alunni, Melis, & Ottavi, 2006).
Photoreaction Studies : McIntyre, Coleman, and Wubbels (2004) investigated the photoreaction of nitrobenzenes with hydrobromic acid, including derivatives like this compound, highlighting its reactivity under specific conditions (McIntyre, Coleman, & Wubbels, 2004).
Material Science and Catalysis : A study by Vinoth, Rajaitha, and Pandikumar (2020) described the use of zinc stannate-graphitic carbon nitride nanocomposite material incorporating this compound for electrochemical sensing of nitrobenzene, indicating its potential in material science applications (Vinoth, Rajaitha, & Pandikumar, 2020).
Environmental and Analytical Chemistry : Research by Mantha, Taylor, Biswas, and Bewtra (2001) explored the reduction of nitrobenzene to aniline in synthetic wastewater using zerovalent iron, where derivatives like this compound can play a role in understanding and improving these processes (Mantha, Taylor, Biswas, & Bewtra, 2001).
Wirkmechanismus
Target of Action
Bromoethyl compounds are known to interact with various biological targets, including enzymes and receptors . The nitro group may also play a role in the compound’s activity, possibly through redox reactions or interactions with biological nucleophiles .
Mode of Action
Bromoethyl compounds are known to undergo nucleophilic substitution reactions . The bromine atom can be displaced by a nucleophile, such as an enzyme or other biological molecule, leading to the formation of a new bond . The nitro group may also participate in redox reactions, potentially leading to the generation of reactive nitrogen species .
Biochemical Pathways
Bromoethyl compounds have been used in the synthesis of β-peptidomimetics, which can mimic the function of natural peptides and influence various biochemical pathways .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and lipophilicity, would likely influence its absorption and distribution . The presence of the bromine and nitro groups could also affect its metabolism and excretion .
Result of Action
Bromoethyl compounds and nitrobenzenes can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Bromoethyl)-3-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . Additionally, the compound’s interaction with its biological targets can be influenced by the physiological conditions of the environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBRVWQGWOLPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343698 | |
| Record name | 1-(2-Bromoethyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16799-04-5 | |
| Record name | 1-(2-Bromoethyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitrophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
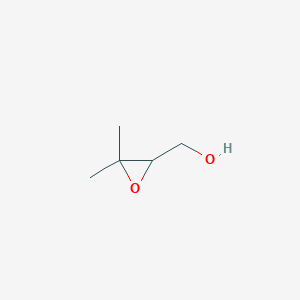
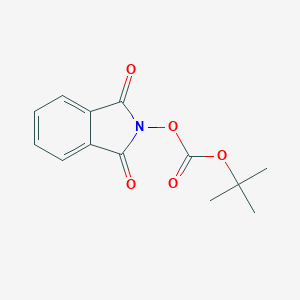
![4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane](/img/structure/B99123.png)



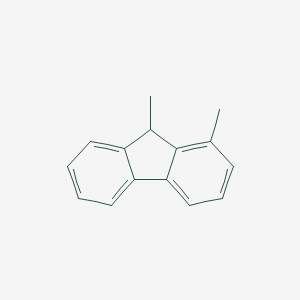
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide](/img/structure/B99138.png)
![[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B99140.png)
